5-Benzyl-2-hydroxybenzaldehyde
Overview
Description
5-Benzyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol It is a benzaldehyde derivative, characterized by the presence of a benzyl group and a hydroxyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of 5-Benzyl-2-hydroxybenzaldehyde are cellular antioxidation systems . This compound disrupts these systems, which should be an effective method for control of fungal pathogens .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the redox-active properties of the compound .
Biochemical Pathways
The affected pathways of this compound primarily involve the oxidative stress-response pathway . The disruption of cellular antioxidation leads to changes in these pathways and their downstream effects, contributing to the antifungal activity of the compound .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . By disrupting cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase, the compound effectively inhibits fungal growth .
Biochemical Analysis
Biochemical Properties
5-Benzyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their stability and ability to form complexes with metal ions . The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions highlight its potential as a chemosensitizing agent in antifungal treatments.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It disrupts cellular redox homeostasis and antioxidation systems, leading to the inhibition of fungal growth . The compound influences cell signaling pathways, particularly those involved in oxidative stress responses. Additionally, it can impact gene expression related to antioxidation and cellular metabolism, further contributing to its antifungal properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The presence of an ortho-hydroxyl group in the aromatic ring enhances its antifungal activity by disrupting the mitochondrial respiratory chain in fungi . This disruption leads to the destabilization of cellular redox homeostasis, ultimately inhibiting fungal growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, but its antifungal activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without causing adverse effects . At higher doses, it may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use.
Metabolic Pathways
This compound is involved in metabolic pathways related to antioxidation and redox cycling. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . These interactions contribute to its role in disrupting cellular redox homeostasis and enhancing antifungal efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity . Understanding the transport mechanisms can aid in optimizing its therapeutic potential.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to organelles involved in redox homeostasis, such as mitochondria . This subcellular localization is essential for its role in disrupting cellular antioxidation systems and inhibiting fungal growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Benzyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of benzyl chloride with salicylaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl ethers or esters.
Scientific Research Applications
5-Benzyl-2-hydroxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
- 5-Butoxy-2-hydroxybenzaldehyde
- 5-Butyl-2-hydroxybenzaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Comparison: 5-Benzyl-2-hydroxybenzaldehyde is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-benzyl-2-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNZXGZKHKUKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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